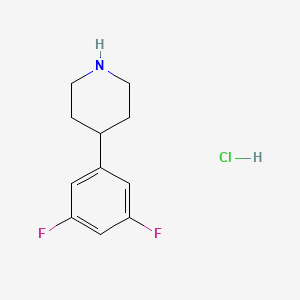

4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJMPFBDUAVODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661379 | |

| Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004618-89-6 | |

| Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,5-Difluorophenyl)piperidine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(3,5-Difluorophenyl)piperidine Hydrochloride, a key intermediate in the development of various pharmaceutical agents. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical considerations involved in its synthesis.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The specific analogue, 4-(3,5-Difluorophenyl)piperidine, is of particular interest due to the influence of the difluorophenyl group on the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. This guide will explore two primary synthetic strategies for obtaining the hydrochloride salt of this valuable building block: a Grignard-based approach and a Suzuki coupling-based approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main retrosynthetic disconnections. The first involves the formation of the carbon-carbon bond between the piperidine ring and the difluorophenyl moiety via a Grignard reaction. The second strategy employs a palladium-catalyzed Suzuki cross-coupling reaction to achieve the same bond formation.[1] Each approach has its own set of advantages and challenges, which will be discussed in detail.

Part 1: The Grignard Reaction Pathway

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[2] In the context of synthesizing 4-(3,5-Difluorophenyl)piperidine, this pathway involves the reaction of a Grignard reagent derived from a difluorohalobenzene with a suitable piperidone derivative.

Causality Behind Experimental Choices

The selection of an N-protected piperidin-4-one is a critical first step.[3] The protecting group, typically a tert-butoxycarbonyl (Boc) group, serves to prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent.[3] Anhydrous conditions are paramount for the success of any Grignard reaction, as the organomagnesium species is highly reactive towards water.[3][4]

Visualizing the Grignard Pathway

Caption: Suzuki coupling approach to 4-(3,5-Difluorophenyl)piperidine HCl.

Detailed Experimental Protocol: Suzuki Pathway

Step 1: Synthesis of the Vinyl Triflate

-

In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.), dropwise to generate the enolate.

-

After stirring for 30-60 minutes, add triflic anhydride (1.1 eq.) or N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine.

Step 2: Suzuki Cross-Coupling

-

To a reaction vessel, add the vinyl triflate (1.0 eq.), 3,5-difluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate.

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-4-(3,5-difluorophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Hydrogenation and Deprotection

-

The subsequent hydrogenation of the tetrahydropyridine intermediate and the final deprotection step are carried out as described in the Grignard pathway to afford this compound. [5][6]

Step Reactants Reagents/Conditions Product Typical Yield 1 N-Boc-4-piperidone LDA, Tf₂O, -78 °C to RT N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine 60-75% 2 Vinyl Triflate, 3,5-Difluorophenylboronic Acid Pd Catalyst, Base, Heat N-Boc-4-(3,5-difluorophenyl)-1,2,3,6-tetrahydropyridine 70-90% 3a Tetrahydropyridine H₂, Pd/C, Methanol N-Boc-4-(3,5-difluorophenyl)piperidine >95% | 3b | N-Boc protected piperidine | HCl in Dioxane | this compound | >90% |

Conclusion and Future Perspectives

Both the Grignard and Suzuki coupling pathways represent robust and reliable methods for the synthesis of this compound. The choice between the two routes may depend on factors such as the availability of starting materials, scalability, and the presence of other functional groups in more complex derivatives. The Grignard approach is often more direct, while the Suzuki coupling can offer broader functional group tolerance. Further advancements in catalytic systems and flow chemistry may offer even more efficient and sustainable routes to this important pharmaceutical intermediate in the future.

References

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemscene.com [chemscene.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jgtps.com [jgtps.com]

- 25. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" chemical properties and structure

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)piperidine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of modern drug design.[2] The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile. One such powerful modification is fluorination. The introduction of fluorine atoms can profoundly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential.[3]

This guide provides a comprehensive technical overview of this compound, a key building block for researchers and scientists in drug development. We will delve into its core chemical properties, propose a robust synthetic pathway, explore its spectroscopic signature, and discuss its potential applications, offering field-proven insights grounded in established chemical principles.

Part 1: Core Chemical and Physical Properties

This compound is a white to yellow solid at room temperature. Its structure features a central piperidine ring substituted at the 4-position with a 3,5-difluorophenyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.

| Property | Value | Source |

| CAS Number | 1004618-89-6 | [4] |

| Molecular Formula | C₁₁H₁₄ClF₂N | [4][5] |

| Molecular Weight | 233.69 g/mol | [6] |

| IUPAC Name | This compound | |

| InChI Key | PHJMPFBDUAVODB-UHFFFAOYSA-N | [5] |

| Physical Form | White to Yellow Solid | |

| Purity | ≥95-97% | [6] |

| Storage Conditions | 2-8°C, dry, well-ventilated area | [7] |

Chemical Structure:

Part 2: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount. The following spectroscopic techniques are essential for its characterization. The data described represent expected values based on the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the difluorophenyl ring will appear in the aromatic region (~6.8-7.2 ppm) and will exhibit coupling to the adjacent fluorine atoms (JHF), resulting in characteristic triplet or doublet of triplets patterns. The piperidine ring protons will appear more upfield (~1.8-3.5 ppm), with the protons on carbons adjacent to the nitrogen atom being the most deshielded. The N-H proton of the hydrochloride salt will likely appear as a broad signal.[8]

-

¹³C NMR : The carbon spectrum will show signals corresponding to the unique carbon environments in the molecule. The two C-F carbons on the aromatic ring will be identifiable by their large one-bond carbon-fluorine coupling constants (¹JCF).

-

¹⁹F NMR : A single resonance is expected in the fluorine NMR spectrum, as the two fluorine atoms are chemically equivalent.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would typically show the molecular ion for the free base (C₁₁H₁₃F₂N) at m/z ≈ 197.10, corresponding to [M-H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key frequencies include N-H stretching for the secondary amine salt (around 2400-2800 cm⁻¹, broad), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region).[9]

Part 3: Synthesis and Purification Protocol

While various synthetic routes exist for 4-arylpiperidines, a robust and common method involves the catalytic hydrogenation of a 4-arylpyridine precursor. This approach is often high-yielding and provides direct access to the desired saturated heterocycle.[1]

Hypothetical Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a plausible synthesis starting from commercially available 4-(3,5-difluorophenyl)pyridine.

Step 1: Reaction Setup

-

To a high-pressure hydrogenation vessel, add 4-(3,5-difluorophenyl)pyridine (1.0 eq).

-

Add a suitable solvent, such as methanol or ethanol.

-

Carefully add the hydrogenation catalyst, such as 5-10 mol% Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C).

-

Seal the vessel securely.

Step 2: Hydrogenation

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas (H₂) to approximately 50-100 psi. Caution: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

Step 3: Workup and Isolation

-

Carefully vent the excess hydrogen gas from the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(3,5-difluorophenyl)piperidine free base as an oil or solid.

Step 4: Salt Formation and Purification

-

Dissolve the crude free base in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Caption: High-level workflow for the synthesis and purification of the target compound.

Part 4: Applications in Research and Drug Development

The 4-(3,5-difluorophenyl)piperidine moiety is a valuable pharmacophore for several reasons. The piperidine core provides a three-dimensional structure that can be optimized for target binding, while the difluorophenyl group imparts specific properties that are highly sought after in drug design.

-

CNS Drug Discovery : The 4-arylpiperidine scaffold is a classic template for agents targeting the central nervous system (CNS). The lipophilicity imparted by the aryl group facilitates blood-brain barrier penetration. Related fluorinated piperidines have been investigated as potent and selective antagonists for dopamine receptors (e.g., D4), which are implicated in neurological and psychiatric disorders.[10] The specific 3,5-difluoro substitution pattern can enhance binding affinity through favorable interactions with hydrophobic pockets in target proteins.[3]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3]

-

Modulation of pKa : The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This modulation can be critical for optimizing a drug candidate's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).[2]

-

Intermediate for Complex Synthesis : As a functionalized building block, this compound is an ideal starting point for further chemical elaboration. The secondary amine can be readily derivatized to introduce additional pharmacophoric elements, enabling the rapid generation of compound libraries for high-throughput screening. For instance, it can be a key component in the synthesis of novel dual PARP/NAMPT inhibitors for cancer therapy.[11]

Caption: Relationship between the compound's structural features and its pharmacological utility.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification : this compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Protocol for Safe Handling

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE) :

-

Handling Practices : Avoid generating dust.[12] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material, avoiding dust formation. Place in a sealed container for proper disposal.

-

Storage : Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of a privileged heterocyclic scaffold and the unique properties of fluorine. Its utility in modulating key drug-like properties—from CNS penetration and metabolic stability to target affinity—makes it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge required for its effective and safe use in the laboratory, empowering researchers to harness its full potential in the pursuit of novel therapeutics.

References

-

PubChem - NIH. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link]

-

Frank, A. et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available from: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubChem - NIH. 2-(3,5-Difluorophenyl)piperidine hydrochloride. Available from: [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]

-

Vitaku, E. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

-

PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. Available from: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]

-

ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 4-(3,5-Difluorophenyl)piperidine, HCl | CymitQuimica [cymitquimica.com]

- 6. This compound [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. guidechem.com [guidechem.com]

- 13. chemicalbook.com [chemicalbook.com]

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" mechanism of action in neuronal cells

An In-Depth Technical Guide to Elucidating the Neuronal Mechanism of Action of 4-(3,5-Difluorophenyl)piperidine Hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous neurotherapeutics. Its prevalence in pharmaceuticals highlights its ability to interact with a wide array of biological targets within the central nervous system (CNS). The compound this compound presents a compelling case for investigation. The difluorophenyl group can significantly alter the compound's electronic properties and binding affinities, potentially leading to novel pharmacological activities. This guide provides a comprehensive, technically-grounded roadmap for elucidating the mechanism of action of this compound in neuronal cells, designed for researchers and drug development professionals. Our approach is not a rigid set of instructions but a dynamic, integrated strategy for discovery.

Part 1: Postulated Mechanisms of Action and Investigational Roadmap

Given the structural motifs of this compound, we can postulate several plausible mechanisms of action within neuronal cells. The piperidine ring is a common feature in antagonists of dopamine and serotonin receptors, while the overall structure bears resemblance to compounds known to interact with ion channels or monoamine oxidase (MAO) enzymes.[1][2]

Our investigational strategy is therefore multi-pronged, designed to systematically test these hypotheses. We will employ a combination of in vitro binding assays, enzymatic assays, electrophysiological recordings, and live-cell imaging to build a comprehensive profile of the compound's neuronal activity.

Part 2: Foundational Methodologies: Preparing the Cellular Canvas

Reliable and reproducible data begins with high-quality primary neuronal cultures. The following protocol outlines the preparation of primary hippocampal neurons, a well-established model for studying fundamental neuronal processes.[3][4][5]

Protocol 1: Primary Hippocampal Neuron Culture

-

Tissue Dissection:

-

Euthanize timed-pregnant Sprague-Dawley rats at embryonic day 18 (E18) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Aseptically dissect the hippocampi from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

-

Cell Dissociation:

-

Transfer the dissected hippocampi to a sterile 15 mL conical tube containing 5 mL of a pre-warmed papain solution (20 units/mL in a suitable buffer).

-

Incubate for 20 minutes at 37°C with gentle agitation.

-

Carefully remove the papain solution and wash the tissue three times with 5 mL of Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating and Maintenance:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine-coated glass coverslips in 24-well plates at a density of 1 x 10^5 cells/well.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Perform a half-media change every 3-4 days. Cultures are typically ready for experimentation between 10 and 14 days in vitro (DIV).

-

Part 3: Target Identification and Affinity Determination

Our initial line of inquiry focuses on identifying the molecular targets of this compound. We will begin by assessing its affinity for dopamine and serotonin receptors, as well as its potential to inhibit monoamine oxidase enzymes.

Competitive Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of the compound for a panel of dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptor subtypes.[6][7]

Caption: Workflow for whole-cell patch-clamp electrophysiology.

-

Preparation:

-

Place a coverslip with cultured hippocampal neurons (DIV 10-14) in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

-

Recording:

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a potential that isolates the ion channel of interest (e.g., -80 mV for NaV channels) and apply voltage steps to elicit currents.

-

Record baseline currents, then perfuse the chamber with aCSF containing this compound at various concentrations.

-

In current-clamp mode, inject current to elicit action potentials and observe any changes in firing frequency or waveform in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics (activation, inactivation) of the recorded currents.

-

Construct dose-response curves to determine the IC50 for channel blockade.

-

Analyze changes in action potential threshold, amplitude, and firing rate.

-

Fluorescent Calcium Imaging

This technique will visualize changes in intracellular calcium concentration ([Ca2+]i) in response to the compound, providing insights into its effects on calcium signaling pathways. [8][9]

-

Dye Loading:

-

Incubate cultured hippocampal neurons with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a physiological salt solution for 30-45 minutes at 37°C in the dark. [8] * Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

-

-

Imaging:

-

Mount the coverslip on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a camera to capture emission at ~510 nm.

-

Acquire a baseline recording of the 340/380 nm fluorescence ratio.

-

Apply this compound and record changes in the fluorescence ratio.

-

At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to calibrate the signal.

-

-

Data Analysis:

-

Calculate the 340/380 nm ratio for each time point.

-

Convert the ratio values to intracellular calcium concentrations using the Grynkiewicz equation. [10] * Quantify the peak change in [Ca2+]i and the duration of the response.

-

Part 5: Integrated Signaling Pathway Model and Data Interpretation

The data from these experiments will allow us to construct a model of the compound's mechanism of action. For example, if the compound shows high affinity for D2 dopamine receptors, inhibits voltage-gated calcium channels, and causes a decrease in intracellular calcium upon depolarization, we can propose a signaling pathway.

Hypothetical Signaling Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. moodle2.units.it [moodle2.units.it]

A Technical Guide to the Spectroscopic Characterization of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, a compound with structural motifs common in centrally active agents, a comprehensive spectroscopic profile is not merely a procedural checkpoint but a fundamental necessity. It ensures identity, purity, and batch-to-batch consistency, directly impacting the reliability of pharmacological and toxicological data. This guide provides a holistic framework for the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, reflecting the rigorous standards of contemporary pharmaceutical science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of this compound. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR protocol is the foundation of accurate structural analysis. The following methodology is designed to yield high-resolution spectra suitable for unambiguous interpretation.

Sample Preparation:

-

Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended solvents. The hydrochloride salt form of the analyte necessitates a polar, protic solvent to ensure solubility. D₂O is advantageous for observing the exchange of the N-H proton, while CD₃OD can provide a clearer spectral window in certain regions. For this guide, we will proceed with CD₃OD as the primary solvent.

-

Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of CD₃OD. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time on a standard 400 or 500 MHz spectrometer.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the conventional standard (δ = 0.00 ppm). However, due to its volatility and limited solubility in polar solvents, referencing to the residual solvent peak of CD₃OD (¹H: δ ≈ 3.31 ppm; ¹³C: δ ≈ 49.0 ppm) is a practical and widely accepted alternative.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, typically without proton decoupling to observe H-F couplings.

-

Spectral Width: A wide spectral window (e.g., -100 to -150 ppm) is advisable for fluorinated aromatic compounds.[1]

-

Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or a secondary reference can be used.

-

Predicted Spectroscopic Data and Interpretation

Based on the structure of this compound, the following spectral features are anticipated:

¹H NMR (CD₃OD, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | m | 3H | Ar-H | The aromatic protons will appear as a complex multiplet due to H-H and H-F couplings. The proton at C4' will likely be a triplet of triplets. |

| ~3.5-3.7 | m | 2H | Piperidine H-2, H-6 (axial) | Protons adjacent to the protonated nitrogen are deshielded and will likely show complex splitting due to geminal and vicinal coupling. |

| ~3.1-3.3 | m | 2H | Piperidine H-2, H-6 (equatorial) | Diastereotopic protons on the piperidine ring will have different chemical shifts. |

| ~2.9-3.1 | m | 1H | Piperidine H-4 | The methine proton at the point of substitution will be a multiplet. |

| ~2.0-2.2 | m | 2H | Piperidine H-3, H-5 (axial) | |

| ~1.8-2.0 | m | 2H | Piperidine H-3, H-5 (equatorial) | |

| ~4.9 (broad) | s | 2H | N-H₂⁺ | The acidic protons on the nitrogen will be broadened and may exchange with D₂O if present. In CD₃OD, they should be observable. |

¹³C NMR (CD₃OD, 101 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 (dd) | C-3', C-5' | Carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling (¹JCF ≈ 245 Hz) and a smaller three-bond C-F coupling (³JCF). |

| ~145 (t) | C-1' | The ipso-carbon will appear as a triplet due to two-bond C-F coupling (²JCF). |

| ~112 (d) | C-2', C-6' | These carbons will show a two-bond C-F coupling. |

| ~103 (t) | C-4' | This carbon will appear as a triplet due to three-bond C-F coupling. |

| ~45 | C-2, C-6 | Carbons adjacent to the nitrogen. |

| ~42 | C-4 | The methine carbon of the piperidine ring. |

| ~32 | C-3, C-5 |

¹⁹F NMR (CD₃OD, 376 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 | t | F-3', F-5' | The two equivalent fluorine atoms will appear as a triplet due to coupling with the C4' proton. The typical chemical shift for fluorobenzene is around -113 ppm.[2] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Solid-State Analysis

-

Technique: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Procedure:

-

Acquire a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum.

-

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N-H stretch | Secondary ammonium (R₂NH₂⁺) |

| ~2950-2850 | C-H stretch | Aliphatic (piperidine ring) |

| ~1600 & ~1480 | C=C stretch | Aromatic ring |

| ~1300-1100 | C-N stretch | Aliphatic amine |

| ~1150-1100 | C-F stretch | Aryl fluoride |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Analysis

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar, pre-ionized molecules like hydrochloride salts. It is a soft ionization technique that typically yields the protonated molecular ion.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition:

-

Mode: Positive ion mode to detect the [M+H]⁺ ion of the free base.

-

Mass Range: m/z 50-500.

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula (Free Base): C₁₁H₁₃F₂N

-

Molecular Weight (Free Base): 197.10 g/mol

-

Expected Accurate Mass [M+H]⁺: 198.1085 (C₁₁H₁₄F₂N⁺)

The ESI-MS spectrum in positive ion mode is expected to show a prominent ion at m/z 198.1085, corresponding to the protonated molecule (the free base). Tandem MS (MS/MS) experiments would likely show fragmentation of the piperidine ring, which is a common fragmentation pathway for such structures.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretative guidelines presented in this document, researchers and drug development professionals can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors. This rigorous analytical approach is not merely good practice; it is an essential component of high-quality, reproducible science.

References

-

Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Nature Protocols, 2(10), 2447–2454. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

Sources

Solubility Profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and performance in preclinical assays.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. We delve into the physicochemical characteristics that govern its behavior in various solvent systems, contrasting its properties in aqueous and organic media. This document furnishes drug development professionals with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, explaining the causality behind methodological choices. By integrating theoretical principles with practical workflows, this guide serves as an essential resource for researchers and scientists working with this and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted piperidine derivative featuring a difluorinated phenyl ring. This structure combines a basic, ionizable piperidine moiety with a lipophilic aromatic group. The hydrochloride salt form is intentionally designed to improve the physicochemical properties of the parent molecule. Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development.[1][4] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and unreliable results in in vitro screening assays, ultimately increasing development costs and the likelihood of late-stage failure.[4][5][6]

This guide will explore:

-

The molecular determinants of the compound's solubility.

-

Its predicted behavior in a range of aqueous and organic solvents.

-

The critical distinction between thermodynamic and kinetic solubility.

-

Standardized, robust protocols for accurate solubility measurement.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of this compound is dictated by a balance of competing structural features:

-

Piperidine Hydrochloride Salt (Hydrophilic Moiety): The piperidine nitrogen is basic. In the hydrochloride salt form, this nitrogen is protonated, creating a positively charged piperidinium ion.[7] This ionic character dramatically increases its affinity for polar solvents, particularly water, through favorable ion-dipole interactions.[8][9] The solubility of this salt is expected to be highly dependent on pH.[7][10]

-

3,5-Difluorophenyl Group (Lipophilic Moiety): The difluorophenyl ring is nonpolar and contributes to the molecule's lipophilicity. This portion of the molecule prefers interaction with non-polar or less polar organic solvents. While fluorine atoms can act as weak hydrogen bond acceptors, the primary effect of this group is to decrease aqueous solubility.[11]

This duality predicts a molecule with significant solubility in polar solvents but limited solubility in non-polar organic media. Crucially, its aqueous solubility will be highest at acidic pH and will decrease as the pH rises and the piperidinium ion deprotonates to the less soluble free base.[7][10]

Predicted Solubility Data Summary

The following table summarizes the predicted solubility profile of this compound in common laboratory solvents. These are qualitative predictions based on physicochemical principles; precise values must be determined experimentally.

| Solvent System | Solvent Type | Predicted Solubility Category | Rationale |

| Aqueous Buffers | |||

| 0.1 M HCl (pH ~1) | Polar Protic, Acidic | Freely Soluble | The compound is fully protonated, maximizing ion-dipole interactions with water.[7][10] |

| Acetate Buffer (pH 4.5) | Polar Protic, Acidic | Soluble | The compound remains predominantly in its protonated, soluble salt form. |

| PBS (pH 7.4) | Polar Protic, Neutral | Sparingly to Slightly Soluble | As the pH approaches neutrality, a fraction of the compound may convert to the less soluble free base, reducing overall solubility. |

| Organic Solvents | |||

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can effectively solvate both the ionic salt and the lipophilic phenyl ring through hydrogen bonding and dipole-dipole interactions.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds, including many salts.[2] |

| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Less polar than DMSO, ACN is a weaker solvent for the ionic hydrochloride salt. |

| Dichloromethane (DCM) | Non-polar | Practically Insoluble | Non-polar solvents cannot effectively solvate the charged piperidinium hydrochloride salt, leading to very poor solubility.[9] |

| Hexane / Toluene | Non-polar | Practically Insoluble | As with DCM, these non-polar solvents are incompatible with the ionic nature of the compound.[9] |

Scientific Rationale and Mechanistic Insights

The Dominant Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, pH is the most critical factor governing aqueous solubility. The piperidine moiety's nitrogen atom participates in an acid-base equilibrium. At a pH well below the pKa of the conjugate acid (the piperidinium ion), the equilibrium heavily favors the charged, water-soluble form. As the pH of the solution increases towards the pKa, the concentration of the neutral, far less soluble free base rises, leading to a sharp decrease in solubility and potential precipitation.[7][10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetic and thermodynamic.[12][13]

-

Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[5][14] It is a high-throughput measurement used in early discovery to flag potential issues.[4][15] However, it often yields a higher, supersaturated value because the precipitate may be amorphous rather than the most stable crystalline form.[12][13]

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution, measured after a prolonged incubation of the solid material with the solvent until equilibrium is reached.[1][5] It is considered the "gold standard" for solubility and is essential for formulation and late-stage development.[16]

Understanding which type of solubility is being measured is crucial, as kinetic solubility can often provide a misleadingly optimistic picture of a compound's properties.[12][13]

Experimental Protocols for Solubility Determination

The following protocols describe robust, validated methods for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[16][17] It measures the equilibrium between the solid compound and a saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting suspension is then filtered, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-conditioned solvent (e.g., pH 7.4 phosphate buffer) to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a consistent agitation speed (e.g., 100-150 rpm) in a temperature-controlled incubator (e.g., 25°C or 37°C).[17] Allow the suspension to equilibrate for 24 to 48 hours.[17] A 48-hour time point is recommended to ensure equilibrium is reached.

-

Phase Separation: After incubation, remove the vial and let any suspended particles settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Filtration can sometimes lead to underestimation due to compound adsorption to the filter material.[18]

-

-

Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute it with mobile phase or a suitable solvent to fall within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from the same compound. Calculate the original concentration in the saturated solution.

Protocol: Kinetic Solubility via Nephelometry or Filtration

This high-throughput method is suitable for early-stage discovery where speed and compound conservation are priorities.[5][6]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of precipitate is measured over a short incubation period. This can be done directly by measuring light scattering (nephelometry) or indirectly by quantifying the remaining dissolved compound after filtration.[2][6]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[4]

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[6]

-

Measurement (Choose one):

-

Nephelometry: Place the plate directly into a laser nephelometer to measure the amount of light scattered by the precipitate formed.[2] The solubility limit is the concentration at which scattering significantly increases above background.

-

Filtration & Quantification: Transfer the contents of each well to a 96-well filter plate and apply a vacuum to collect the filtrate. Analyze the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS, comparing it to a calibration curve.[4][6]

-

Conclusion

This compound possesses a dual physicochemical nature, with its ionic salt form promoting solubility in polar, acidic media and its lipophilic difluorophenyl group favoring less polar environments. Its aqueous solubility is fundamentally governed by pH. For drug development professionals, a comprehensive characterization requires employing the appropriate experimental methodology. The high-throughput kinetic assay serves as a valuable early screening tool, while the "gold standard" shake-flask thermodynamic assay provides the definitive equilibrium solubility data essential for robust formulation and preclinical development. A thorough understanding and application of these principles and protocols are indispensable for advancing this compound through the development pipeline.

References

- Title: Kinetic versus thermodynamic solubility temptations and risks. Source: Ovid.

- Title: Kinetic & Thermodynamic Solubility Testing. Source: WuXi AppTec.

- Title: Aqueous Solubility Assay. Source: Enamine.

- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Source: Enamine.

- Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Source: AAPS.

- Title: A review of methods for solubility determination in biopharmaceutical drug characterisation. Source: ResearchGate.

- Title: Kinetic solubility: Experimental and machine-learning modeling perspectives. Source: ResearchGate.

- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io.

- Title: Solubility Assessment Service. Source: Creative Biolabs.

- Title: 4 Ways Drug Solubility Testing Helps Discovery & Development. Source: WuXi AppTec.

- Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Source: Regulations.gov.

- Title: Shake Flask Method Summary. Source: BioAssay Systems.

- Title: Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Source: Benchchem.

- Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Source: Rheolution.

- Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Source: SciELO.

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications.

- Title: Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays. Source: Benchchem.

- Title: Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. Source: Benchchem.

- Title: Chemical and Pharmacological Properties of Diflunisal. Source: PubMed.

- Title: 16.4: The Effects of pH on Solubility. Source: Chemistry LibreTexts.

- Title: 4 Factors Affecting Solubility of Drugs. Source: Ascendia Pharmaceutical Solutions.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. rheolution.com [rheolution.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Discovery and history of "4-(3,5-Difluorophenyl)Piperidine Hydrochloride"

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)piperidine Hydrochloride: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and utility are a direct consequence of the systematic evolution of drug design, where the 4-phenylpiperidine scaffold is a privileged structure and fluorine substitution is a key strategy for modulating pharmacological properties. This guide details the logical synthesis, physicochemical characteristics, and the scientific context for its application in drug discovery, tailored for researchers, scientists, and professionals in pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Phenylpiperidines

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets. When substituted at the 4-position with a phenyl ring, it forms the core of numerous successful central nervous system (CNS) agents, including analgesics and antipsychotics.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the 3,5-difluorophenyl substitution pattern is often employed to block metabolic oxidation sites and to alter the electronics of the aromatic ring, potentially enhancing target engagement through unique electrostatic or dipole interactions. Thus, this compound emerges not from a serendipitous discovery, but from rational design principles aimed at creating novel chemical matter with optimized drug-like properties.

Genesis and Synthesis: A Logical and Validated Pathway

The synthesis of 4-(3,5-Difluorophenyl)piperidine is most logically and efficiently achieved via a two-stage process: the initial formation of its aromatic precursor, 4-(3,5-Difluorophenyl)pyridine, followed by the reduction of the pyridine ring.

Stage 1: Synthesis of the Pyridine Precursor via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for forming carbon-carbon bonds between aromatic systems.[1][2] It offers high yields and excellent functional group tolerance. In this stage, a halo-pyridine (typically 4-chloropyridine or 4-bromopyridine) is coupled with 3,5-difluorophenylboronic acid using a palladium catalyst.

Caption: Stage 1: Suzuki-Miyaura cross-coupling workflow.

Stage 2: Catalytic Hydrogenation to the Piperidine Core

The reduction of the electron-deficient pyridine ring to a saturated piperidine is a classic and effective transformation. This is typically achieved through catalytic hydrogenation under pressure, using a noble metal catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C). The reaction is performed in an acidic solvent, like acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction.

Caption: Stage 2: Catalytic hydrogenation and salt formation.

Physicochemical and Structural Data

The resulting hydrochloride salt is typically a white to off-white crystalline solid, which enhances the stability and aqueous solubility of the free base, making it more suitable for handling and for use in biological assays.

| Property | Value | Source |

| CAS Number | 1004618-89-6 | [3] |

| Molecular Formula | C₁₁H₁₄ClF₂N | [3] |

| Molecular Weight | 233.69 g/mol | [3] |

| Appearance | White to Yellow Solid | Commercial Suppliers |

| Storage Temp. | 2-8 °C | Commercial Suppliers |

| Purity (Typical) | >97% | Commercial Suppliers |

Position in Drug Discovery and Development

This compound serves as a valuable building block and a molecular scaffold for creating more complex drug candidates. Its importance can be understood through its relationship with other pharmacologically active agents.

Caption: Relationship of the target compound to key pharmaceutical classes.

The 3,5-difluoro substitution pattern makes this scaffold particularly interesting for developing novel CNS agents. Research into related compounds, such as difluoropiperidine ethers, has identified potent antagonists for the Dopamine D4 receptor, a target implicated in neuropsychiatric disorders like schizophrenia and in the management of L-DOPA-induced dyskinesias in Parkinson's disease.[1][4] While specific biological data for the title compound is not widely published, its structure strongly suggests its utility as a scaffold or intermediate for screening libraries targeting such receptors.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles for this class of compounds.

Protocol 1: Synthesis of 4-(3,5-Difluorophenyl)pyridine

-

Caausality: This protocol uses a standard palladium-catalyzed Suzuki coupling. Toluene provides a high-boiling solvent, while the ethanol/water mixture ensures solubility of the inorganic base (Na₂CO₃) and the boronic acid. The tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive, catalyst for this transformation.

-

To a 250 mL round-bottom flask, add 4-chloropyridine (1.0 eq), 3,5-difluorophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Add a solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio.

-

Bubble argon gas through the solution for 20 minutes to degas the mixture.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 90 °C under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(3,5-difluorophenyl)pyridine.

Protocol 2: Synthesis of this compound

-

Causality: Catalytic hydrogenation is a powerful method for saturating aromatic rings. Acetic acid serves as both a solvent and an activator by protonating the pyridine nitrogen. Platinum(IV) oxide is a highly effective, heterogeneous catalyst that can be easily removed by filtration. The final step uses HCl in a non-polar solvent to precipitate the amine as its stable hydrochloride salt.

-

In a high-pressure hydrogenation vessel (Parr shaker), dissolve 4-(3,5-difluorophenyl)pyridine (1.0 eq) in glacial acetic acid.

-

Carefully add Platinum(IV) oxide (PtO₂) (0.05 eq) to the solution under an inert atmosphere.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar (approx. 725 psi).

-

Heat the reaction to 50-60 °C and agitate vigorously for 16-24 hours. Monitor hydrogen uptake to assess reaction progress.

-

After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the resulting residue in a minimal amount of isopropanol or diethyl ether.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational drug design. While it may not have a famed discovery story, its value is clear to the medicinal chemist. It is a product of established, reliable synthetic chemistry and embodies a key strategy—fluorine substitution on a privileged scaffold—for creating the next generation of CNS therapeutics. As research continues into novel treatments for neurological and psychiatric disorders, this compound and its derivatives will undoubtedly serve as crucial starting points for the synthesis of potent and selective drug candidates.

References

-

Angene Chemical. 4-(3,5-Difluorophenyl)piperidine, HCl, CAS 1004618-89-6. Available at: [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Available at: [Link]

Sources

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a significant number of approved pharmaceuticals. Its conformational flexibility and favorable physicochemical properties make it a privileged motif in the design of novel therapeutics. The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, a versatile building block and a compound of interest for researchers in drug discovery and development.

Compound Identification and Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of this compound.

This compound is the hydrochloride salt of 4-(3,5-difluorophenyl)piperidine. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. It is substituted at the 4-position with a 3,5-difluorophenyl group.

| Property | Value | Source |

| CAS Number | 1004618-89-6 | [1] |

| Molecular Formula | C₁₁H₁₄ClF₂N | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Purity | ≥97% | [1] |

Synthesis and Characterization

General Synthetic Approach: Catalytic Hydrogenation

A common and efficient method for the synthesis of 4-arylpiperidines is the catalytic hydrogenation of a 4-arylpyridine precursor. This method offers high yields and stereoselectivity.

Figure 2: General synthetic workflow for this compound.

Experimental Protocol (General):

-

Hydrogenation: The 4-(3,5-difluorophenyl)pyridine precursor is dissolved in a suitable solvent such as ethanol or acetic acid. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure and temperature, until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Filtration and Concentration: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 4-(3,5-difluorophenyl)piperidine as a free base.

-

Salt Formation: The crude free base is dissolved in an appropriate solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride (e.g., HCl in ether or dioxane) is then added dropwise with stirring.

-

Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to afford the final product.

Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Table 2: Analytical Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the piperidine ring and the aromatic protons of the difluorophenyl group. The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring and the difluorophenyl group. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base [C₁₁H₁₃F₂N]⁺ and/or other characteristic fragmentation patterns. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aliphatic and aromatic), C-F stretching, and aromatic C=C bending. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be in close agreement with the calculated theoretical values for the molecular formula C₁₁H₁₄ClF₂N. |

Applications in Drug Discovery and Development

The 4-(3,5-difluorophenyl)piperidine moiety is a valuable pharmacophore in the design of novel therapeutic agents, primarily due to the advantageous properties conferred by the difluorophenyl group and the piperidine core.

Role of the 3,5-Difluorophenyl Group

The introduction of two fluorine atoms on the phenyl ring at the meta positions has several important implications for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and selectivity.

Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structural motifs suggest potential applications in several therapeutic areas, particularly in the central nervous system (CNS).

Dopamine D4 Receptor Antagonism: Derivatives of difluorophenylpiperidine have been investigated as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. Antagonism of this receptor is a validated therapeutic strategy. For instance, related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have shown exceptional binding affinity for the D4 receptor, with some analogues exhibiting Ki values in the low nanomolar range.

Table 3: Binding Affinities of Related Difluoropiperidine Derivatives for Dopamine D4 Receptor

| Compound Moiety | Ki (nM) |

| 3,4-Difluorophenyl | 5.5 |

| 4-Cyano-3-fluorophenoxy | 21 |

| 3-Fluorophenyl | 27 |

Note: This data is for structurally related compounds and serves to illustrate the potential of the difluorophenylpiperidine scaffold.

Mechanism of Action (Hypothesized): As a potential dopamine D4 receptor antagonist, this compound would likely act by competitively binding to the D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. This would modulate downstream signaling pathways associated with this receptor.

Figure 3: Hypothesized mechanism of action as a dopamine D4 receptor antagonist.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

It is recommended to consult the Safety Data Sheet (SDS) for this compound for complete and detailed safety information.

Conclusion

This compound is a valuable chemical entity for researchers and scientists engaged in drug discovery and development. Its unique combination of a conformationally versatile piperidine core and a metabolically robust, electronically-modulating difluorophenyl group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. Further investigation into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

References

Sources

Navigating the Chemical Landscape: A Technical Guide to the Safe Handling and Toxicity of 4-(3,5-Difluorophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenyl)piperidine Hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a difluorinated phenyl ring attached to a piperidine core, makes it a precursor for a range of novel therapeutic agents. As with any specialized chemical compound, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, mitigate risks, and implement appropriate safety protocols. The information presented herein is synthesized from publicly available Safety Data Sheets (SDS) and chemical supplier information. It is important to note that while this guide provides a robust framework for safe handling, comprehensive toxicological studies for this specific compound are not widely available in the public domain. Therefore, a cautious and proactive approach to safety is strongly advised.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is the understanding of a compound's physical and chemical properties. These characteristics can influence its reactivity, storage requirements, and the appropriate emergency response procedures.

| Property | Data |

| CAS Number | 1004618-89-6 |

| Molecular Formula | C₁₁H₁₃F₂N · HCl |

| Molecular Weight | 233.69 g/mol |

| Physical Form | White to Yellow Solid |

| Storage Temperature | 2-8°C |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following hazard statements and pictograms are associated with this compound, indicating its potential health effects.[1]

-

Signal Word: Warning[1]

-

Pictogram:

-

GHS07: Exclamation Mark[1]

-

-

Hazard Statements:

-

H302: Harmful if swallowed. [1] This indicates that acute toxicity can be expected if the compound is ingested.

-

H315: Causes skin irritation. [1] Direct contact with the skin can lead to inflammatory reactions.

-

H319: Causes serious eye irritation. [1] The compound can cause significant, though reversible, damage to the eyes upon contact.

-

H335: May cause respiratory irritation. [1] Inhalation of the dust can irritate the respiratory tract.

-

Toxicological Profile: An Evidence-Based Assessment

In the absence of comprehensive data, it is prudent to treat this compound with a high degree of caution, assuming it may have other, uncharacterized toxicological properties. This approach aligns with the principles of good laboratory practice (GLP).

Safe Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.

-

Safety Equipment: Safety showers and eyewash stations must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the compound.

-

Eye and Face Protection: Safety glasses with side shields or goggles are required. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

-

Skin Protection:

-